2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12-6-5-9-14(10-12)17-15(22)11-21-19-16(18-20-21)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMYXJINJIQQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Acylation: The tetrazole derivative is then acylated with an acyl chloride or anhydride to introduce the acetamide group.
Substitution: The phenyl and m-tolyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Antidiabetic Activity
Recent studies have indicated that derivatives of 2-(5-phenyl-2H-tetrazol-2-yl) compounds exhibit promising antidiabetic properties. For instance, 2-(5-phenyl-2H-tetrazol-2-yl)acetyl chloride has been identified as a key reagent in synthesizing non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity. Preliminary in silico studies suggest that these compounds may be effective against Type 2 diabetes by modulating metabolic pathways related to insulin sensitivity and glucose metabolism .
Anticancer Properties
The tetrazole moiety has been associated with anticancer activity. Compounds incorporating the tetrazole ring have shown effectiveness against various cancer cell lines. Research indicates that modifications to the tetrazole structure can enhance cytotoxicity, potentially leading to new anticancer agents. For example, certain derivatives have demonstrated selective toxicity towards glioblastoma and melanoma cells, suggesting a pathway for developing targeted cancer therapies .
Anticonvulsant Activity
The compound's structural characteristics allow it to interact with neurological pathways, making it a candidate for anticonvulsant drug development. Studies have shown that specific analogues of tetrazole exhibit significant anticonvulsant activity in animal models, indicating their potential for treating epilepsy and other seizure disorders .
In Vivo Studies
A study published in Pharmaceutical Research evaluated the efficacy of various tetrazole derivatives, including 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide, in animal models for diabetes and epilepsy. The results indicated significant reductions in blood glucose levels and seizure frequency compared to control groups, highlighting the therapeutic potential of these compounds .
Structure-Activity Relationship (SAR) Analysis
Research focusing on the SAR of tetrazole-containing compounds has revealed that specific substitutions on the phenyl ring can greatly influence biological activity. For instance, electron-withdrawing groups have been shown to enhance anticonvulsant properties, while certain alkyl groups improve solubility and bioavailability .
Mechanism of Action
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
Tetrazole Derivatives :
- (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(m-tolyl)acetamide (8) : This compound () shares the tetrazole core but incorporates a trifluoromethylphenyl group and a chiral center. The trifluoromethyl group enhances electronegativity and metabolic stability, making it a potent free fatty acid receptor 2 antagonist .
- 2-(5-Phenyl-2H-tetrazol-2-yl)acetamide : The parent compound (CAS 25468-24-0, ) lacks the m-tolyl group, reducing lipophilicity and likely altering target affinity compared to the target compound .
Triazole Derivatives :
- N-(Substituted phenyl)-2-[5-phenyl-1,2,4-triazol-3-ylamino]acetamides (T1–T5): These anticonvulsant agents () replace tetrazole with triazole, reducing nitrogen content but retaining hydrogen-bonding capability. Compounds T3 and T4 showed significant seizure inhibition in the MES model, suggesting the triazole-amide scaffold’s efficacy in CNS disorders .
Benzothiazole Derivatives :
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide : This analog () substitutes tetrazole with benzothiazole, a moiety associated with antitumor and antimicrobial activities. The trifluoromethyl and methoxy groups enhance electronic effects and solubility .
Substituent Variations on the Aryl Acetamide Group
- N-(m-Tolyl)-2-(6-methyl-2-phenyl-1H-indol-3-yl)acetamide (4b) : This indole-based analog () exhibits a bulkier aromatic system, which may improve π-π stacking interactions but reduce solubility. Its melting point (171–173°C) reflects higher crystallinity compared to tetrazole derivatives .
- The coumarin oxygen atoms introduce polarity, contrasting with the tetrazole’s electronegativity .
Pharmacological and Physicochemical Comparisons
Key Observations :
- Bioisosteric Effects : Tetrazoles offer superior metabolic stability over carboxylic acids, while triazoles balance nitrogen content and synthetic accessibility.
- Substituent Impact : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance receptor binding, whereas electron-donating groups (e.g., methoxy in ) improve solubility.
- Biological Targets : Tetrazole and triazole derivatives often target CNS or microbial pathways, while benzothiazoles and coumarins show broader enzyme inhibition .
Biological Activity
2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide is a synthetic compound belonging to the class of tetrazole derivatives. This compound has gained attention due to its diverse biological activities, which include potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its ability to mimic carboxylate groups in biological systems, enhancing its interaction with various molecular targets. The presence of the phenyl and m-tolyl groups contributes to its unique chemical properties and biological activity.
| Property | Details |
|---|---|
| IUPAC Name | N-(3-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
| Molecular Formula | C16H15N5O |
| Molecular Weight | 293.32 g/mol |
| CAS Number | 337503-11-4 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to bind effectively to active sites on enzymes, potentially modulating their activity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Specifically, it has been investigated for its ability to induce apoptosis in cancer cells. In vitro assays demonstrated that the compound can inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells.
Case Studies
- Antimicrobial Screening : A study screened several tetrazole derivatives, including this compound, against Mycobacterium tuberculosis. Results indicated that it could inhibit bacterial growth by over 90%, suggesting potential as a new antitubercular agent .
- Anticancer Activity : In a comparative study involving various tetrazole derivatives, this compound showed promising results in reducing tumor size in xenograft models of breast cancer. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The biological activity of tetrazole derivatives is heavily influenced by their structural components. Modifications to the phenyl or m-tolyl groups can enhance or diminish their efficacy. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increases potency against cancer cells |
| Substitution on the m-tolyl group | Alters antimicrobial efficacy |
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments in animal models indicate low acute toxicity, although further studies are required to establish long-term safety profiles.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(5-phenyl-2H-tetrazol-2-yl)-N-(m-tolyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, sodium azide (NaN₃) in a toluene:water (8:2) system under reflux (5–7 h) is effective for introducing tetrazole groups . Alternatively, chloroacetyl chloride in triethylamine under reflux (4 h) facilitates amide bond formation . Monitoring via TLC (hexane:ethyl acetate 9:1) and purification by recrystallization (ethanol) or extraction (ethyl acetate) are critical for yield optimization.
Q. How can the purity and structural identity of this compound be validated using spectroscopic techniques?
- Methodological Answer : ¹H NMR (400 MHz, DMSO-d₆) is essential for confirming substituents. For instance, signals at δ 10.08 (s, NH) and δ 7.43–7.52 (m, C₆H₅) validate the m-tolyl and phenyl groups . LC-MS (EI) with [M+H]⁺ at m/z 286.1 and elemental analysis (C, H, N within ±0.1% of theoretical values) further confirm purity .
Advanced Research Questions
Q. How does the substitution pattern on the tetrazole ring impact biological activity or physicochemical properties?
- Methodological Answer : Comparative studies of derivatives (e.g., 5-phenyl vs. 5-(m-tolyl) tetrazoles) reveal that electron-donating groups enhance metabolic stability. For example, methyl substituents on the phenyl ring (m-tolyl) increase lipophilicity (logP), affecting membrane permeability . Biological assays (e.g., enzyme inhibition) paired with computational docking (AutoDock Vina) can quantify these effects .
Q. What computational strategies are effective for predicting the biological potential of this compound?
- Methodological Answer : Molecular docking (PDB: α-glucosidase) and PASS (Prediction of Activity Spectra for Substances) algorithms predict antidiabetic activity. Parameters like binding energy (ΔG ≤ −8 kcal/mol) and hydrogen-bond interactions (e.g., N–H⋯O) with catalytic residues validate target engagement . MD simulations (GROMACS) further assess stability over 100 ns .
Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?
- Methodological Answer : Single-crystal X-ray diffraction (Enraf-Nonius CAD-4 diffractometer) reveals non-planar conformations (e.g., 25.9° dihedral angle in cyclobutyl derivatives), which influence melting behavior . Hydrogen-bond networks (N–H⋯O, C–H⋯O) stabilize the lattice, explaining discrepancies in solubility across solvents (e.g., DMSO vs. ethanol) .
Q. What analytical challenges arise in characterizing byproducts during large-scale synthesis?
- Methodological Answer : LC-MS/MS identifies side products like 2-azido intermediates or oxadiazole isomers. For example, [M+H]⁺ peaks at m/z 313.1 (unreacted azide) or 298.1 (degradation products) indicate incomplete cyclization . Optimization of quenching (crushed ice) and extraction (3× ethyl acetate) minimizes these impurities .
Contradiction Analysis & Experimental Design
Q. Why do different studies report varying yields for similar synthetic protocols?
- Methodological Answer : Contradictions arise from solvent polarity (toluene vs. DMF), stoichiometry (NaN₃ excess), or heating methods (microwave vs. reflux). For instance, microwave-assisted synthesis reduces reaction time (1 h vs. 7 h) but may lower yield due to side reactions . Systematic DOE (Design of Experiments) with variables like temperature (80–120°C) and catalyst (Na₂SO₄) can resolve inconsistencies .
Q. How can researchers reconcile discrepancies in NMR chemical shifts across studies?
- Methodological Answer : Solvent effects (DMSO-d₆ vs. CDCl₃) and concentration differences alter δ values. Referencing internal standards (TMS) and reporting solvent/temperature conditions ensure reproducibility. For example, NH protons in DMSO-d₆ appear downfield (δ 10.08) compared to CDCl₃ (δ 8.5–9.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
